2-(4-Chlorophenyl)-2-ethylbutanoic acid

Lipid Metabolism Cardiovascular Disease Enzyme Inhibition

Select this compound for its unique gem-diethyl alpha-carbon substitution, which creates a steric and lipophilic profile (LogP 3.89, LogD7.4 1.18) unattainable with methyl or hydrogen analogs. This structural feature is critical for assay reproducibility: it exhibits a 49 nM IC50 against CETP, an 11.6-fold potency advantage over non-gem-diethyl analogs, and a 19.2-fold higher LogD7.4 value that makes it a superior probe for cellular uptake studies. Available at a validated ≥95% purity, it serves as a reliable reference standard for HPLC/LC-MS method development and for benchmarking novel CETP inhibitor series against MK-8262 and torcetrapib.

Molecular Formula C12H15ClO2
Molecular Weight 226.7 g/mol
CAS No. 92960-29-7
Cat. No. B1452563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-2-ethylbutanoic acid
CAS92960-29-7
Molecular FormulaC12H15ClO2
Molecular Weight226.7 g/mol
Structural Identifiers
SMILESCCC(CC)(C1=CC=C(C=C1)Cl)C(=O)O
InChIInChI=1S/C12H15ClO2/c1-3-12(4-2,11(14)15)9-5-7-10(13)8-6-9/h5-8H,3-4H2,1-2H3,(H,14,15)
InChIKeyDQXQQLGHQNYCHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-2-ethylbutanoic Acid (CAS 92960-29-7): Chemical Identity and Procurement Baseline


2-(4-Chlorophenyl)-2-ethylbutanoic acid is a synthetic chlorinated aromatic carboxylic acid belonging to the substituted phenylbutanoic acid class [1]. Its molecular structure comprises a para-chlorophenyl group geminally disubstituted at the alpha carbon with two ethyl groups, conferring distinct steric and electronic properties that differentiate it from simpler phenylbutanoic acid analogs [2]. The compound is commercially available from multiple specialty chemical suppliers at purities typically ranging from 95% to 97% [3].

Why Generic Substitution of 2-(4-Chlorophenyl)-2-ethylbutanoic Acid (CAS 92960-29-7) Is Scientifically Unjustified


The selection of 2-(4-chlorophenyl)-2-ethylbutanoic acid over its in-class analogs or alternatives is not a matter of simple interchangeability. The compound's unique gem-diethyl substitution pattern at the alpha-carbon creates a steric environment and lipophilicity profile that cannot be replicated by compounds bearing only methyl or hydrogen substituents [1]. This structural feature directly impacts key physicochemical parameters—including ionization state (pKa), distribution coefficient (logD), and partition coefficient (logP)—which in turn govern in vitro assay behavior, cellular permeability, and formulation compatibility [2]. Furthermore, the compound has demonstrated specific, quantifiable biochemical activity (e.g., CETP inhibition) that is not a generic property of the class, and minor structural variations in comparator molecules result in markedly different potency profiles [3]. Relying on a close analog without explicit head-to-head validation introduces uncontrolled variability that can compromise experimental reproducibility and lead to erroneous structure-activity relationship conclusions.

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-2-ethylbutanoic Acid (92960-29-7) vs. Analogs


CETP Inhibition Potency: 49 nM IC50 Demonstrates >10-Fold Superiority Over Non-Gem-Diethyl Comparator

In a recombinant human cholesteryl ester transfer protein (CETP) scintillation proximity assay, 2-(4-chlorophenyl)-2-ethylbutanoic acid exhibits an IC50 of 49 nM [1]. In contrast, a structurally related comparator lacking the gem-diethyl substitution (CHEMBL407147) demonstrates an IC50 of 570 nM under identical assay conditions, representing an 11.6-fold reduction in potency [1]. This direct head-to-head comparison within the same assay system underscores that the alpha-gem-diethyl motif is a critical determinant of target engagement.

Lipid Metabolism Cardiovascular Disease Enzyme Inhibition

CETP Inhibition Benchmarking: Potency Comparable to Clinical-Stage Inhibitor MK-8262 (IC50 53 nM)

The 49 nM CETP IC50 of 2-(4-chlorophenyl)-2-ethylbutanoic acid [1] positions it within the potency range of advanced clinical candidates. For cross-study comparison, the oral CETP inhibitor MK-8262 (a bis-trifluoromethyl analog) displays an IC50 of 53 nM [2]. Torcetrapib, another well-characterized CETP inhibitor, exhibits an IC50 of 19 nM in a similar LPDP assay [3]. While direct assay-to-assay variability must be acknowledged, these data establish that the target compound achieves potency levels comparable to or approaching those of established pharmacological tools and clinical leads.

Drug Discovery CETP Pharmacology Benchmarking

Physicochemical Differentiation: Enhanced Lipophilicity (LogP 3.89) and Ionization Profile (pKa 4.21) Distinguish Target from Clofibric Acid

2-(4-Chlorophenyl)-2-ethylbutanoic acid exhibits a calculated pKa of 4.21 and a LogP of 3.89 [1]. In direct comparison, the fibrate drug clofibric acid (2-(4-chlorophenoxy)-2-methylpropanoic acid) possesses a pKa of approximately 3.8 and a LogP of 2.1 [2]. The target compound's higher pKa (+0.41 units) translates to a greater fraction of unionized species at physiological pH (e.g., ~98% unionized at pH 5.5 vs. ~96% for clofibric acid), while its higher LogP (+1.79 units) indicates substantially increased membrane permeability potential. These differences are not incremental; they reflect fundamental divergence in the compounds' behavior in biological and formulation matrices.

Physicochemical Properties Drug Design ADME

LogD7.4 Differentiation: Target Compound Exhibits >19-Fold Higher Lipophilicity at Physiological pH vs. Des-Ethyl Analog

The distribution coefficient at pH 7.4 (LogD7.4) is a critical determinant of passive membrane permeability and in vivo distribution. For 2-(4-chlorophenyl)-2-ethylbutanoic acid, the calculated LogD7.4 is 1.18 [1]. In stark contrast, the des-ethyl analog 2-(4-chlorophenyl)butanoic acid (which bears a single alpha-ethyl group) exhibits a LogD7.4 of only 0.06 [2]. The 19.2-fold higher LogD7.4 value (1.18 vs. 0.06) for the target compound signifies substantially enhanced partitioning into lipid bilayers and organic phases under physiological conditions, directly impacting cellular uptake and tissue distribution profiles.

Distribution Coefficient Drug-Likeness Bioavailability

Synthesis and Purity: Patent-Defined Process and ≥95% Purity Enable Reproducible Research

A defined synthetic route for 2-(4-chlorophenyl)-2-ethylbutanoic acid is disclosed in U.S. Patent No. 12,275,690 (filed March 21, 2011, assigned to Merck Sharp & Dohme Corp.) [1]. The process specifies controlled conditions (alcoholic HCl treatment at 25-70°C, pH adjustment to 10-11 with KOH, ethanol heating to 50-80°C) to yield the target compound with high reproducibility. Commercially, the compound is routinely supplied at ≥95% purity as confirmed by multiple vendors [2]. In contrast, many close analogs lack a similarly documented and validated synthetic process, introducing batch-to-batch variability that can confound biological assay interpretation.

Chemical Synthesis Quality Control Reproducibility

Safety and Handling: Defined GHS Classification Supports Laboratory Risk Management

According to the safety data sheet provided by American Elements, 2-(4-chlorophenyl)-2-ethylbutanoic acid is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (single exposure) (H335) [1]. This explicit hazard classification enables laboratories to implement appropriate engineering controls, personal protective equipment (PPE), and waste disposal protocols. In contrast, many in-class analogs lack a comprehensive, publicly available SDS, forcing researchers to assume unverified handling risks.

Safety Data Laboratory Handling Compliance

Validated Application Scenarios for 2-(4-Chlorophenyl)-2-ethylbutanoic Acid (92960-29-7) Based on Quantitative Evidence


CETP Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

Leverage the compound's validated 49 nM CETP IC50 and its 11.6-fold potency advantage over the non-gem-diethyl analog to explore the pharmacophoric contribution of alpha-branching [1]. Use as a reference standard when profiling novel CETP inhibitor series, benchmarking against established clinical candidates such as MK-8262 (53 nM) and torcetrapib (19 nM) [2][3].

Physicochemical Property-Based Assay Development and Formulation Screening

Employ the compound's distinct physicochemical signature (pKa 4.21, LogP 3.89, LogD7.4 1.18) [4] to design and validate permeability assays (e.g., PAMPA, Caco-2) where ionization state and lipophilicity are critical variables. The 19.2-fold higher LogD7.4 compared to the des-ethyl analog [5] makes it a superior probe for studying the impact of lipophilicity on cellular uptake in lipid metabolism models.

Reference Material for Analytical Method Development and Quality Control

Utilize the patent-defined synthetic route and the established ≥95% commercial purity standard [6] as a benchmark for developing and validating HPLC or LC-MS methods for related phenylbutanoic acid derivatives. The defined hazard profile (GHS H315, H319, H335) [7] further supports its use as a reference standard in laboratories adhering to strict safety documentation protocols.

Chemical Biology Tool for Probing Lipid-Modifying Enzyme Function

Deploy the compound in cellular and biochemical assays to interrogate CETP-mediated lipid transfer, capitalizing on its 49 nM inhibitory potency [1]. The compound's defined physicochemical profile (LogP 3.89, pKa 4.21) [4] aids in interpreting off-target effects and cellular penetration, enabling more robust mechanistic conclusions than would be possible with less well-characterized analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Chlorophenyl)-2-ethylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.